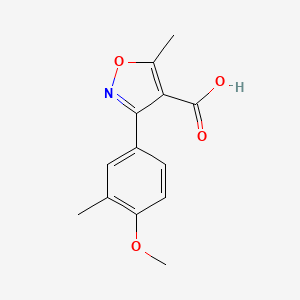

3-(4-Methoxy-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C13H13NO4 |

|---|---|

Molekulargewicht |

247.25 g/mol |

IUPAC-Name |

3-(4-methoxy-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C13H13NO4/c1-7-6-9(4-5-10(7)17-3)12-11(13(15)16)8(2)18-14-12/h4-6H,1-3H3,(H,15,16) |

InChI-Schlüssel |

RYEBCOPXZMKFAH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)C2=NOC(=C2C(=O)O)C)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-Methoxy-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid generally proceeds through the following key steps:

- Isoxazole ring formation : Typically achieved by cyclization reactions involving β-keto esters or nitrile oxides.

- Introduction of the 4-methoxy-3-methylphenyl substituent : Often incorporated via aromatic substitution or through coupling reactions.

- Carboxylation at position 4 of the isoxazole ring : Usually introduced by hydrolysis or direct carboxylation methods.

- Methyl substitution at position 5 : Usually present in the starting β-keto ester or introduced via alkylation.

These steps are often combined in multi-step sequences with purification at intermediate stages to ensure high purity of the final product.

Detailed Synthetic Routes and Conditions

Isoxazole Ring Formation

A common approach involves the condensation of ethyl acetoacetate derivatives with hydroxylamine derivatives to form isoxazole rings. For example, ethylacetoacetate reacts with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (−20 °C to 10 °C) to yield ethyl 5-methylisoxazole-4-carboxylate intermediates.

Carboxylation and Hydrolysis

The ester intermediate (ethyl 5-methylisoxazole-4-carboxylate) is hydrolyzed under acidic conditions (e.g., with strong mineral acids like hydrochloric acid or sulfuric acid) to yield the corresponding carboxylic acid, 3-(4-Methoxy-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid.

Activation and Further Functionalization

For further derivatization, the carboxylic acid can be converted to the acid chloride using reagents like thionyl chloride under anhydrous conditions. This step is typically performed in dry solvents such as toluene or ethyl acetate at low temperatures (0–50 °C) to avoid decomposition.

Industrial and Optimized Processes

Industrial synthesis focuses on maximizing yield and purity while minimizing by-products and environmental impact. Innovations include:

- Use of continuous flow chemistry to improve reaction control and scalability.

- Employment of strong bases such as sodium hydroxide or potassium hydroxide in aqueous media for efficient hydrolysis.

- Use of dehydrating agents like dicyclohexylcarbodiimide (DCC) for amide coupling reactions involving the carboxylic acid intermediate.

- Optimization of reaction temperatures between 10 °C and 150 °C depending on the step to balance reaction rate and selectivity.

Comparative Data on Preparation Steps

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Isoxazole ring formation | Ethylacetoacetate, hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt | −20 °C to 10 °C | Avoids isomeric impurities, high yield |

| Aromatic substitution/methylation | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | Room temperature to reflux | Introduces methoxy and methyl groups |

| Ester hydrolysis to acid | HCl or H2SO4 aqueous solution | Room temperature to reflux | Converts ester to carboxylic acid |

| Acid chloride formation | Thionyl chloride, dry toluene or ethyl acetate | 0 °C to 50 °C | Prepares acid chloride for further reactions |

| Amide coupling (if applicable) | Dicyclohexylcarbodiimide (DCC), amines | Room temperature | Used for derivatization of carboxylic acid |

Research Findings and Process Improvements

- Use of hydroxylamine sulfate instead of hydrochloride reduces impurities and improves clarity of reaction mixtures in isoxazole formation.

- Controlling reaction temperatures and using reverse addition techniques minimize by-products such as 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) in related isoxazole syntheses.

- Strong bases and mineral acids are preferred for hydrolysis and acidification steps to ensure complete conversion and easy isolation of the acid.

- The use of dry solvents and inert atmosphere during acid chloride formation prevents hydrolysis and degradation.

- Industrial methods emphasize minimizing distillation steps to reduce process complexity and cost.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxy-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxy-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Analogous Compounds

Q & A

Q. Methodological Guidance

- Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .

- Workup : Liquid-liquid extraction with ethyl acetate/water (3:1) removes unreacted β-keto esters.

- Crystallization : Gradient cooling (70°C → 4°C over 12 h) in ethanol/water (7:3) achieves >97% purity, as validated for 5-methyl-2-phenyloxazole-4-carboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.